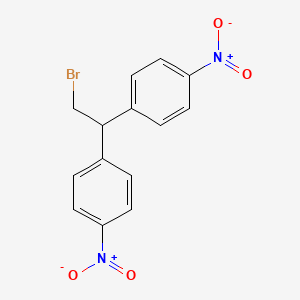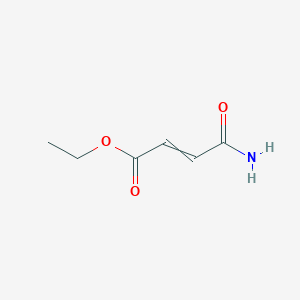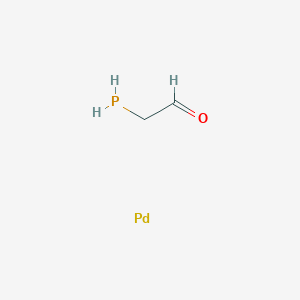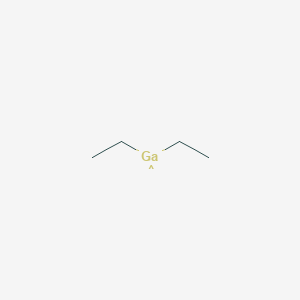
Gallium, diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium, diethyl- is an organometallic compound with the chemical formula ( \text{C}4\text{H}{10}\text{Ga} ). It is a derivative of gallium, a metal in group 13 of the periodic table. Gallium, diethyl- is known for its use in various chemical reactions and industrial applications, particularly in the field of semiconductor manufacturing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gallium, diethyl- can be synthesized through the reaction of gallium trichloride with diethylzinc. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
Reaction Setup: Gallium trichloride is dissolved in anhydrous ether.
Addition of Diethylzinc: Diethylzinc is added dropwise to the solution.
Reaction Conditions: The mixture is stirred at low temperatures, usually around -78°C, to control the reaction rate.
Isolation: The product is isolated by removing the solvent under reduced pressure.
Industrial Production Methods
In industrial settings, the production of gallium, diethyl- often involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the purity of the product, which is crucial for its applications in semiconductor manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
Gallium, diethyl- undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form gallium oxide.
Reduction: Can be reduced to elemental gallium under specific conditions.
Substitution: Participates in substitution reactions with various halides and other organometallic compounds.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires strong reducing agents such as lithium aluminum hydride.
Substitution: Often involves halides like chlorine or bromine, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Major Products
Oxidation: Gallium oxide.
Reduction: Elemental gallium.
Substitution: Various organogallium compounds depending on the substituents used.
Aplicaciones Científicas De Investigación
Gallium, diethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organogallium compounds.
Mecanismo De Acción
The mechanism of action of gallium, diethyl- primarily involves its ability to mimic iron in biological systems. Gallium can replace iron in various enzymes and proteins, disrupting their normal function. This property is particularly useful in antimicrobial applications, where gallium interferes with bacterial iron metabolism, leading to the inhibition of bacterial growth . In cancer treatment, gallium compounds target iron-dependent pathways in cancer cells, reducing their proliferation and survival .
Comparación Con Compuestos Similares
Gallium, diethyl- can be compared with other organometallic compounds of group 13 elements, such as:
Diethylaluminum chloride: Similar in structure but involves aluminum instead of gallium. It is less effective in semiconductor applications due to differences in electronic properties.
Diethylindium chloride: Contains indium and is used in similar applications but has different reactivity and stability profiles.
Uniqueness
Gallium, diethyl- is unique due to its specific electronic properties, which make it highly suitable for semiconductor applications. Its ability to form stable compounds with various elements and its reactivity profile also distinguish it from other similar compounds .
Similar Compounds
- Diethylaluminum chloride
- Diethylindium chloride
- Trimethylgallium
Propiedades
Número CAS |
119628-75-0 |
|---|---|
Fórmula molecular |
C4H10Ga |
Peso molecular |
127.85 g/mol |
InChI |
InChI=1S/2C2H5.Ga/c2*1-2;/h2*1H2,2H3; |
Clave InChI |
QAIDPMSYQQBQTK-UHFFFAOYSA-N |
SMILES canónico |
CC[Ga]CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


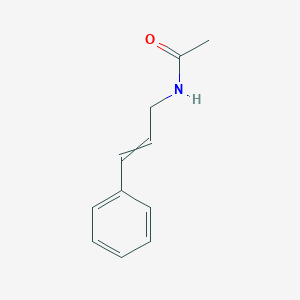
![1,5-Bis(2H-1,3-benzodioxol-5-yl)octahydropyrano[4,3-c]pyran-3,7-diol](/img/structure/B14287970.png)
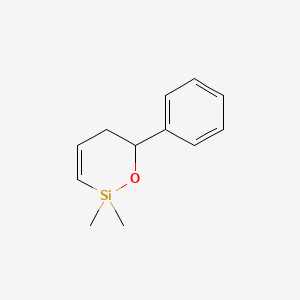
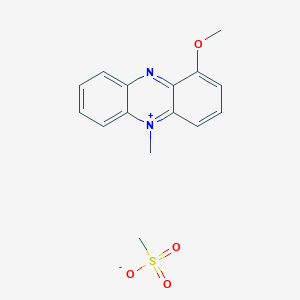
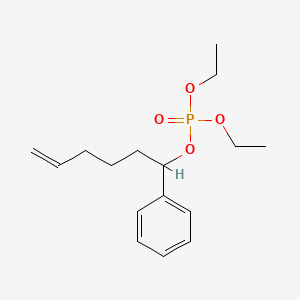
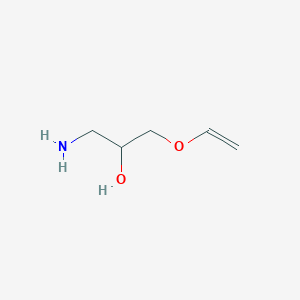

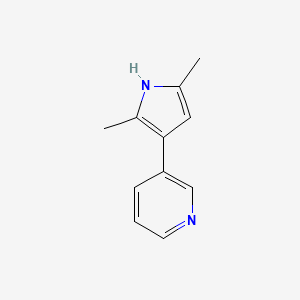
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)

![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
